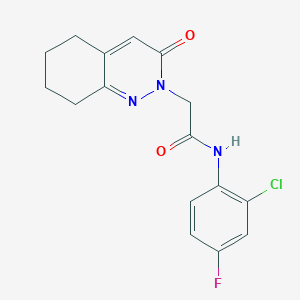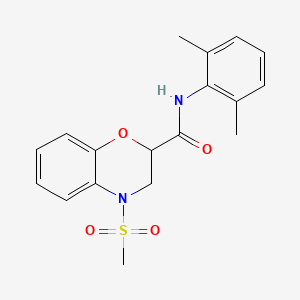![molecular formula C21H18N4O2S B11254001 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(2,3-二氢-1H-吲哚-1-基)乙酮是一种复杂的有机化合物,它独特的结构融合了苯并呋喃、三唑和吲哚部分。
准备方法
合成路线和反应条件
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(2,3-二氢-1H-吲哚-1-基)乙酮的合成通常涉及多个步骤:
苯并呋喃部分的形成: 苯并呋喃环可以通过在酸性条件下将2-羟基苯甲醛与适当的炔烃进行环化合成。
三唑环的合成: 三唑环通过叠氮化物与炔烃之间的环加成反应形成,通常由铜(I)盐催化。
硫代基团的连接: 硫代基团通过亲核取代反应引入,其中硫醇与合适的离去基团反应。
吲哚部分的形成: 吲哚环通过费歇尔吲哚合成法合成,涉及苯肼与酮的反应。
各部分的偶联: 最后一步是通过适当的连接基和反应条件(如酰胺键形成或酯化)将苯并呋喃、三唑和吲哚部分偶联起来。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或羰基,导致形成胺或醇。
取代: 该化合物可以参与亲核或亲电取代反应,尤其是在苯并呋喃或吲哚环处。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用的还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 在取代反应中,通常使用卤素、卤代烷和磺酰氯等试剂。
主要产物
氧化: 亚砜、砜和其他氧化衍生物。
还原: 胺、醇和还原的三唑衍生物。
取代: 卤代、烷基化或磺酰化的产物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的结构单元。其独特的结构允许探索各种化学反应和机理。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到研究。它可能表现出抗菌、抗真菌或抗癌活性,使其成为药物开发的候选者。
医学
在药物化学中,该化合物因其潜在的治疗作用而受到研究。它可能作为酶抑制剂、受体激动剂或拮抗剂发挥作用,有助于治疗各种疾病。
工业
在工业领域,该化合物因其独特的化学性质,可用于开发新型材料,如聚合物或涂料。
作用机制
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(2,3-二氢-1H-吲哚-1-基)乙酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能抑制或激活这些靶标,从而导致一系列生化事件,最终产生其观察到的生物学效应。确切的途径和靶标可能因具体应用和环境而异。
相似化合物的比较
类似化合物
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(1H-吲哚-1-基)乙酮: 结构相似,但吲哚环中缺少二氢部分。
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(2,3-二氢-1H-吡咯-1-基)乙酮: 结构相似,但包含吡咯环而不是吲哚环。
独特性
2-{[5-(1-苯并呋喃-2-基)-4-甲基-4H-1,2,4-三唑-3-基]硫代}-1-(2,3-二氢-1H-吲哚-1-基)乙酮的独特性在于其苯并呋喃、三唑和吲哚部分的组合。这种独特的结构赋予其独特的化学和生物学性质,使其成为各个领域研究和开发的宝贵化合物。
属性
分子式 |
C21H18N4O2S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-24-20(18-12-15-7-3-5-9-17(15)27-18)22-23-21(24)28-13-19(26)25-11-10-14-6-2-4-8-16(14)25/h2-9,12H,10-11,13H2,1H3 |
InChI 键 |
TXYQLFJCZPZNLK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11253922.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)




![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11253968.png)
![2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11253975.png)
![6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11253980.png)
![6-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253982.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)

